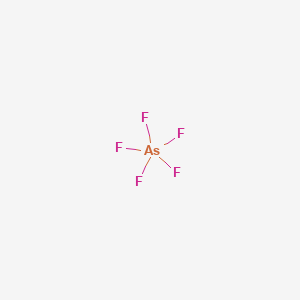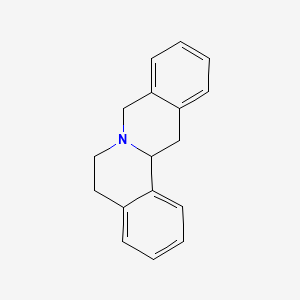
Zinc-63
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc-63, is a radioactive isotope of zinc with a mass number of 63. It is denoted as this compound or 63Zn. This isotope has an atomic number of 30, which means it has 30 protons and 33 neutrons in its nucleus. This compound is known for its relatively short half-life of approximately 38.47 minutes, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc-63 can be produced through proton-induced reactions. One common method involves bombarding a gallium-63 target with protons, which results in the formation of this compound through a nuclear reaction . The reaction conditions typically require a cyclotron to accelerate the protons to the necessary energy levels for the reaction to occur.
Industrial Production Methods: Industrial production of this compound is limited due to its short half-life. it can be produced in specialized facilities equipped with cyclotrons or other particle accelerators. The production process involves careful handling and precise control of reaction conditions to ensure the desired isotope is obtained .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc-63 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Due to its radioactive nature, these reactions are often studied under controlled conditions to ensure safety.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using common oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of zinc oxide, while reduction may yield elemental zinc .
Wissenschaftliche Forschungsanwendungen
Zinc-63 has several scientific research applications across various fields:
Chemistry:
- Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
- Employed in the study of zinc’s role in catalytic processes.
Biology:
- Utilized in biological studies to trace zinc’s movement and distribution within organisms.
- Helps in understanding zinc’s role in enzyme function and cellular processes.
Medicine:
- Investigated as a potential imaging agent in positron emission tomography (PET) scans.
- Explored for its potential use in targeted radiotherapy for cancer treatment .
Industry:
- Applied in the study of zinc’s behavior in industrial processes, such as galvanization and alloy production.
- Used in environmental studies to trace zinc contamination and its impact on ecosystems .
Wirkmechanismus
The mechanism by which Zinc-63 exerts its effects is primarily through its radioactive decay. This compound decays via beta-plus decay (positron emission) to form copper-63. This decay process releases energy in the form of positrons and gamma radiation, which can be detected and measured . The molecular targets and pathways involved in this compound’s action depend on its specific application, such as imaging or therapeutic use.
Vergleich Mit ähnlichen Verbindungen
Zinc-64: A stable isotope of zinc with a mass number of 64.
Zinc-65: A radioactive isotope with a longer half-life of 244 days.
Comparison:
Uniqueness: Zinc-63’s short half-life and positron emission make it unique among zinc isotopes. Its rapid decay allows for quick studies and applications in imaging and tracing.
Applications: While Zinc-64 is stable and widely used in industrial applications, this compound’s radioactive properties make it suitable for specialized research and medical applications.
Eigenschaften
CAS-Nummer |
14833-26-2 |
|---|---|
Molekularformel |
Zn |
Molekulargewicht |
62.93321 g/mol |
IUPAC-Name |
zinc-63 |
InChI |
InChI=1S/Zn/i1-2 |
InChI-Schlüssel |
HCHKCACWOHOZIP-YPZZEJLDSA-N |
SMILES |
[Zn] |
Isomerische SMILES |
[63Zn] |
Kanonische SMILES |
[Zn] |
Synonyme |
63Zn radioisotope Zinc-63 Zn-63 radioisotope |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[2-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]imidazole](/img/structure/B1217897.png)







